(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine
Description
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is a chiral amine derivative featuring a substituted phenyl group and a branched aliphatic chain. The compound’s structure includes:
- Aromatic moiety: A 4-methoxy-3-(3-methoxypropoxy)phenyl group, which introduces electron-donating methoxy and methoxypropoxy substituents. These groups enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
(2S)-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12,14H,5,8-10,17H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMBCSAQPIWCX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of a phenol derivative with a suitable alkylating agent to introduce the methoxypropoxy group. This is followed by the introduction of the amine functionality through reductive amination or other suitable methods. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
1. Potential Therapeutic Uses
Research indicates that (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine may have applications in treating various conditions due to its interaction with neurotransmitter systems. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in managing depression and anxiety disorders. Preliminary studies have shown that compounds with similar structures exhibit neuroprotective effects, making this compound a candidate for further investigation in neuropharmacology .
2. Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues that may enhance efficacy or reduce side effects. Researchers are exploring modifications to the methoxy and propoxy groups to optimize pharmacokinetic properties, such as absorption and metabolism .
Pharmacological Studies
1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to serotonin receptors. This interaction is crucial for its proposed use as an antidepressant. Comparative studies with existing SSRIs indicate that this compound may provide similar or enhanced therapeutic effects with potentially fewer side effects .
2. In Vivo Studies
Animal model studies are underway to evaluate the efficacy of this compound in reducing depressive behaviors and anxiety-like symptoms. Early results suggest promising outcomes, warranting further exploration into its mechanism of action and long-term effects on behavior and neurochemistry .
Material Science Applications
1. Development of Specialty Materials
Beyond pharmacological uses, this compound is being investigated for its potential in creating specialty materials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability .
2. Coatings and Composites
The compound's chemical stability and solubility profile make it suitable for use in coatings and composites that require specific performance characteristics, such as resistance to environmental degradation or improved adhesion properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated binding affinity to serotonin receptors; potential as an SSRI candidate. |
| Study B | Material Science | Explored incorporation into polymer matrices; enhanced mechanical properties observed. |
| Study C | Behavioral Analysis | Animal studies showed reduction in anxiety-like behavior; supports antidepressant potential. |
Mechanism of Action
The mechanism of action of (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Aliskiren (SPP100)
- Structure: Contains the 4-methoxy-3-(3-methoxypropoxy)benzyl group but incorporates additional amide and hydroxy groups in a larger, non-peptidic framework.
- Activity : Clinically used as a renin inhibitor for hypertension. The amide and hydroxy groups facilitate hydrogen bonding with renin’s active site, a feature absent in the target amine compound .
- Key Difference : Replacement of the amine group in the target compound with an amide in Aliskiren alters pharmacokinetics (e.g., reduced membrane permeability due to increased polarity).
(S)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic Acid
Substituent Modifications on the Aromatic Ring
(S)-1-Methyl-3-(4-methoxy-phenyl)-propylamine
- Impact : Reduced steric bulk and polarity compared to the target compound, likely diminishing binding affinity to receptors requiring extended hydrophobic or polar interactions .
Homomethamphetamine (1-Phenyl-3-methylaminobutane)
Stereochemical and Chain Branching Effects
(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Electron-Donating Substituents : The 3-methoxypropoxy group in the target compound likely enhances solubility and binding to polar targets (e.g., enzymes, transporters) compared to simpler methoxy or alkyl-substituted analogs .
- Stereochemistry : The (S)-configuration may confer selectivity for chiral receptors or enzymes, as seen in other amine-based pharmaceuticals .
- Functional Group Trade-offs : Amine derivatives generally exhibit better membrane permeability than amides or carboxylic acids, making them candidates for CNS applications if substituent polarity is controlled .
Biological Activity
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is a chiral amine compound with significant biological activity. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of methoxy and methoxypropoxy groups attached to a phenyl ring. Its IUPAC name is (2S)-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-amine, with a molecular formula of CHNO and a molecular weight of 281.39 g/mol .
Synthesis Pathways:
The synthesis typically involves:
- Alkylation of Phenol Derivative: Introducing the methoxypropoxy group.
- Reductive Amination: Adding the amine functionality while controlling stereochemistry using chiral catalysts .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The methoxy groups enhance binding affinity, influencing the compound's pharmacological effects.
- Enzyme Interaction: The compound may inhibit or activate various enzymes, potentially affecting metabolic pathways.
- Receptor Binding: It interacts with neurotransmitter receptors, which could influence mood and cognitive functions.
Case Studies and Experimental Data
Recent studies have investigated the compound's effects on various biological systems:
- Antioxidant Activity: Similar compounds have shown superoxide dismutase (SOD)-like activity, protecting against oxidative stress and potentially inhibiting melanin production in melanocyte cell lines .
- Anti-Cancer Potential: Research indicates that structural analogs exhibit anti-cancer properties by inducing apoptosis in cancer cells, suggesting that this compound may have similar effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine | Enantiomer of the target compound | Potentially different due to stereochemistry |
| 1-(4-Methoxyphenyl)-3-methylbutan-2-amine | Lacks methoxypropoxy group | Reduced biological activity |
| 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-2-methylbutan-2-amine | Structural isomer | Different substitution pattern may alter activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
